Tert-butylbenzene

Descripción

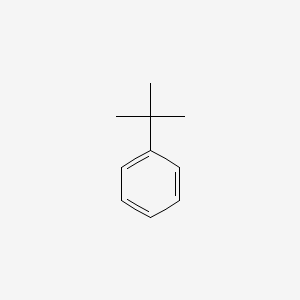

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZKOQUCBOVLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047138 | |

| Record name | tert-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | t-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

169.1 °C | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

140 °F (60 °C) OPEN CUP | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C. | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8669 @ 20 °C/4 °C | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.62 (Air= 1) | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C | |

| Record name | t-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

98-06-6 | |

| Record name | tert-Butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1R2NME7S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-57.8 °C | |

| Record name | T-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Tert Butylbenzene and Its Derivatives

Friedel-Crafts Alkylation Mechanisms and Optimization for Tert-butylbenzene Synthesis

Friedel-Crafts alkylation is a pivotal electrophilic aromatic substitution (EAS) reaction utilized for the attachment of alkyl groups to aromatic rings. cerritos.edubyjus.comwikipedia.org This reaction typically involves an alkyl halide or alcohol and a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edubyjus.comwikipedia.orgmt.commnstate.edu

Carbocation Generation and Rearrangement Studies in Friedel-Crafts Alkylation of Benzene (B151609) with Tert-butyl Alcohol/Halides

The initial step in Friedel-Crafts alkylation involves the generation of an electrophilic carbocation from the alkylating agent and the Lewis acid catalyst. cerritos.edubyjus.commt.com When tert-butyl halides (e.g., tert-butyl chloride) or tert-butyl alcohol are used, a highly stable tertiary carbocation, the tert-butyl cation, is readily formed. cerritos.edumnstate.educhemistrysteps.commasterorganicchemistry.comelementalchemistry.in This contrasts with primary or secondary alkyl halides, which may form ion-pairs or carbocation-like species rather than free carbocations. masterorganicchemistry.comelementalchemistry.in

Once generated, the tert-butyl carbocation acts as the electrophile, attacking the electron-rich benzene ring. byjus.commt.comyoutube.com This attack leads to the temporary disruption of the aromaticity, forming a cyclohexadienyl cation intermediate. byjus.commt.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and regenerates the Lewis acid catalyst, completing the alkylation process. byjus.commt.com

A significant challenge in Friedel-Crafts alkylation, particularly with primary and secondary alkyl halides, is the propensity for carbocation rearrangements. cerritos.edubyjus.comchemistrysteps.commasterorganicchemistry.comvaia.com These rearrangements occur through hydride or alkyl shifts, leading to the formation of more stable carbocations (e.g., from primary to secondary or tertiary, or secondary to tertiary) before the electrophilic attack on the aromatic ring. cerritos.edubyjus.comchemistrysteps.commasterorganicchemistry.comvaia.com However, a key advantage of using tert-butylating agents is that the tert-butyl carbocation is already a stable tertiary carbocation, which inherently limits or prevents such rearrangements, thereby offering a more direct synthetic pathway to this compound. cerritos.edubyjus.commasterorganicchemistry.com

Lewis acid catalysts are indispensable in Friedel-Crafts alkylation as they polarize the carbon-halogen bond of the alkyl halide, enhancing the electrophilicity of the carbon atom. wikipedia.orgmt.commasterorganicchemistry.comelementalchemistry.invaia.com The effectiveness of the catalyst is directly correlated with its strength, with stronger Lewis acids promoting more efficient formation and stabilization of the carbocation intermediate. vaia.com

The order of effectiveness for various Lewis acid catalysts in Friedel-Crafts reactions has been established, with aluminum chloride (AlCl₃) generally being the most potent among common choices. elementalchemistry.in

Table 1: Relative Effectiveness of Common Lewis Acid Catalysts

| Catalyst | Relative Effectiveness |

| AlCl₃ | Highest |

| FeCl₃ | High |

| BF₃ | Moderate |

| TiCl₃ | Moderate |

| ZnCl₂ | Low |

| SnCl₄ | Lowest |

Source: Adapted from elementalchemistry.in

The specific interaction between the alkyl halide and the Lewis acid can vary; for tertiary halides, a free carbocation is typically generated, while for primary and secondary halides, an ion-pair or a more complex carbocation-like species may be involved. chemistrysteps.commasterorganicchemistry.comelementalchemistry.in It is also noteworthy that Lewis acid sites on solid catalysts can undergo deactivation upon contact with Lewis basic reagents, impacting catalytic activity over time. gla.ac.uk

A significant limitation of Friedel-Crafts alkylation is the potential for overalkylation, where the alkylated product, being more electron-rich and thus more nucleophilic than the starting aromatic reactant, undergoes further alkylation. cerritos.eduwikipedia.orgyoutube.comlibretexts.org This leads to the formation of polyalkylated products, reducing the selectivity for the mono-alkylated compound. cerritos.eduwikipedia.orglibretexts.org

Steric hindrance plays a crucial role in mitigating overalkylation and influencing the regioselectivity of the reaction. cerritos.eduwikipedia.org The introduction of a bulky group, such as the tert-butyl group, can physically impede further alkylation at adjacent positions, thereby limiting the extent of substitution. cerritos.eduwikipedia.org For example, in the t-butylation of 1,4-dimethoxybenzene, steric hindrance effectively restricts the reaction to two alkylation cycles, yielding a specific isomer and preventing further substitution. wikipedia.org The bulky tert-butyl group can also sterically direct incoming electrophiles to less hindered positions on the aromatic ring, even when other activating groups might electronically favor different sites. To favor the mono-alkylated product, such as this compound, using a large excess of the aromatic reactant (benzene) is a common strategy. libretexts.org

Influence of Lewis Acid Catalysts on Carbocation Stability and Reaction Pathway

Regioselectivity and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is crucial for enhancing both the yield and regioselectivity in the synthesis of this compound. chemrxiv.orgthieme-connect.com

Temperature: Reaction temperature is a critical parameter. While very low temperatures may inhibit product formation, controlled elevated temperatures are often necessary to achieve good yields. chemrxiv.orgthieme-connect.com For instance, in certain acylation reactions, specific temperature profiles, such as 0–5°C during the addition of acyl chloride followed by reflux at 80°C for 4 hours, are employed for optimal results.

Table 2: Influence of Organic Solvents on Reaction Rate in 1-Butoxy-4-tert-butylbenzene (B13943118) Synthesis

| Solvent | Apparent Rate Constant (kapp × 10⁵ s⁻¹) |

| Chlorobenzene | 5.60 |

| Ethylacetate | 3.01 |

| Toluene (B28343) | 2.40 |

| Benzene | 2.30 |

| Cyclohexane | 2.01 |

Source: Adapted from bcrec.id

Catalyst Loading: The quantity of catalyst used directly impacts the reaction yield. Research indicates that even small catalytic loadings can achieve high yields; for example, in some palladium-catalyzed coupling reactions, a 0.1 mol% catalyst loading can result in yields exceeding 90%. chemrxiv.org However, very low catalyst loadings (e.g., 0.01 mol%) can lead to significantly reduced yields, around 61%. chemrxiv.org In acylation reactions, stoichiometric quantities of Lewis acids are sometimes necessary due to the formation of stable complexes with the product. wikipedia.org Strategies like microwave-assisted synthesis can help reduce the required catalyst loading while maintaining efficiency.

Table 3: Impact of Catalyst Loading on Yield in Palladium-Catalyzed Coupling Reactions

| Catalyst Loading (mol%) | Yield (%) |

| 1.0 | >96 |

| 0.1 | >94 |

| 0.01 | ~61 |

Source: Adapted from chemrxiv.org

Multistep Organic Synthesis Approaches for this compound Derivatives

Beyond direct Friedel-Crafts alkylation of benzene, this compound and its derivatives can be synthesized through various multistep organic synthesis approaches, enabling the creation of more complex structures with specific functionalities.

For instance, 4-(tert-Butyl)benzene-1,2-diamine, a substituted aromatic diamine, represents a derivative where the tert-butyl group is already present on the benzene ring, and the amino groups offer sites for further chemical transformations like acylation or alkylation.

Another example is the synthesis of 4'-tert-Butyl-4-chlorobutyrophenone. This compound can be prepared by initially performing a Friedel-Crafts acylation of 4-tert-butylbenzene with γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst, followed by a chlorination step. This demonstrates how this compound can serve as a starting material for the introduction of other functional groups.

Furthermore, the synthesis of 1-butoxy-4-tert-butylbenzene from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) highlights the utility of phase transfer catalysis under heterogeneous solid-liquid conditions for forming ether linkages on this compound derivatives. bcrec.idresearchgate.net Such methods expand the scope of accessible this compound derivatives by allowing reactions under milder or more efficient conditions. Grignard reactions can also be utilized to transform acyl xylenes, which are derivatives of alkylated benzenes, into corresponding alcohols, showcasing a versatile route for functional group interconversion on these aromatic systems. plymouth.ac.uk

Preparation of 1,3-Di-tert-butylbenzene (B94130) and its Derivatives

More recently, catalytic dehalogenation methods have been developed. For instance, 1,3-di-tert-butylbenzene can be synthesized from a bromoarene using a nickel (Ni) complex (0.05 mmol, 5.0 mol%) and tert-butylmagnesium chloride (1.5 mmol, 2.0 M in diethyl ether) in tetrahydrofuran (B95107) (THF). This reaction is conducted at 70°C for 24 hours under an inert atmosphere, yielding 1,3-di-tert-butylbenzene with a 67% yield.

Table 1: Synthesis of 1,3-Di-tert-butylbenzene

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| 1-bromo-3,5-di-tert-butylbenzene (via 1,3,5-tri-tert-butylbenzene) | Grignard reagent formation, followed by hydrolysis | 1,3-Di-tert-butylbenzene | 50% | oakwoodchemical.com |

| Bromoarene | Ni complex (5.0 mol%), tert-butylmagnesium chloride (2.0 M in Et₂O), THF, 70°C, 24 h, inert atmosphere | 1,3-Di-tert-butylbenzene | 67% |

Synthesis of Halogenated this compound Derivatives (e.g., 1-Bromo-3,5-di-tert-butylbenzene, 1-Bromo-2-(tert-Butyl)benzene)

Halogenated this compound derivatives are important intermediates. 1-Bromo-3,5-di-tert-butylbenzene is a brominated aromatic hydrocarbon characterized by two tert-butyl groups and a bromine atom on the benzene ring. chemicalbook.com It can be obtained from 1,3,5-tri-tert-butylbenzene (B73737) through bromination in the presence of iron, which results in the displacement of one tert-butyl group. chemscene.com This compound is a key starting material for the synthesis of 1,3-di-tert-butylbenzene and serves as a precursor to arylphosphines. oakwoodchemical.comchemicalbook.com It is also utilized in the production of pharmaceutical compounds like Butacarb.

Synthesis of Nitrated this compound Derivatives

Nitration of this compound typically yields a mixture of ortho, meta, and para isomers. The tert-butyl group acts as an activating ortho-para director, but its bulkiness significantly influences product distribution. Nitration of this compound produces ortho, meta, and para products in a ratio of 12:8.5:79.5, with the para isomer being the most predominant. This compound undergoes nitration approximately 15 times faster than benzene.

Table 2: Mononitration Product Distribution of this compound

| Position | Relative Percentage (%) |

| Ortho | 12 |

| Meta | 8.5 |

| Para | 79.5 |

Nitration of 1,2-di-tert-butylbenzene yields 4-nitro-1,2-di-tert-butylbenzene, along with a remarkably high percentage of 3-nitro-1,2-di-tert-butylbenzene. Further nitration of these mononitro derivatives leads to various dinitro compounds. For example, 3,5-dinitro-1,2-di-tert-butylbenzene and 4,5-dinitro-1,2-di-tert-butylbenzene are formed from the 4-nitro derivative, while 3,4-dinitro-1,2-di-tert-butylbenzene and 3,5-dinitro-1,2-di-tert-butylbenzene are generated from the 3-nitro derivative. The nitration of 2-nitro-1,4-di-tert-butylbenzene can also provide a mixture including 2,4-dinitro-, 3,4-dinitro-, 2,3-dinitro-, and 2,6-dinitro-1,4-di-tert-butylbenzene. Separation of challenging mixtures, such as 2,6-dinitro- and 2,5-dinitro-1,4-di-tert-butylbenzene, has been achieved using molecular sieve 10X.

A specific synthetic route for ortho-tert-butyl nitrobenzene involves a multi-step process. This includes the sulfonation of this compound, followed by nitration of the sulfonated product, and then a reverse sulfonation reaction to remove the sulfonic acid group, thereby obtaining the desired ortho-nitro derivative.

Synthesis of Alkoxy this compound Derivatives

The synthesis of alkoxy this compound derivatives often involves etherification reactions. Sterically hindered o-(branched alkoxy)-tert-butoxybenzenes have been efficiently prepared. One approach involves starting from catechol and isobutene. Alternatively, the use of DMF di-tert-butyl acetal (B89532) reagent for O-tert-butylation of ortho bulky phenols has proven convenient, affording the corresponding tert-butyl ethers in high yield and purity.

Another example is the synthesis of 1-butoxy-4-tert-butylbenzene from 4-tert-butylphenol and 1-bromobutane. This reaction has been studied using a multi-site phase transfer catalysis system, highlighting the role of catalytic systems in promoting such etherification reactions.

Synthesis of Tert-butylated Benzoic Acids

Tert-butylated benzoic acids are important organic intermediates. The synthesis of p-tert-butylbenzoic acid (PTBA) typically involves the oxidation of p-tert-butyltoluene. A common method utilizes cobalt acetate (B1210297) as a catalyst in the presence of an oxygen-containing gas (such as air). The reaction is initiated at temperatures between 150-155°C for 0.25-2 hours, followed by continued reaction at 135-145°C for over 5 hours to yield the crude p-tert-butylbenzoic acid. The crude product is then purified through cooling, crystallization, centrifugation, and washing with p-tert-butyltoluene, followed by dissolution in methylbenzene, hot filtration, water washing, recrystallization, and drying to obtain the high-purity product. The final product is a white crystalline solid with a melting range of 164.0-167.0°C and an HPLC purity of ≥99.2%.

Other tert-butylated benzoic acids can also be synthesized through specific routes:

2,4,6-Tri-tert-butylbenzoic acid was prepared by bromination of 1,3,5-tri-tert-butylbenzene in the presence of silver nitrate (B79036) to yield 2,4,6-tri-tert-butylbromobenzene, which was then reacted with n-butyllithium and subsequently carbonated.

2,5-Di-tert-butylbenzoic acid was synthesized from 1,4-di-tert-butylbenzene (B89470) via bromination to 2,5-di-tert-butylbromobenzene, followed by reaction with n-butyllithium and carbonation.

3,5-Tri-tert-butylbenzoic acid was obtained by reacting 1,3,5-tri-tert-butylbenzene with acetyl chloride in the presence of aluminum chloride to form a ketone, which was then subjected to hypohalite oxidation.

More broadly, benzoic acid derivatives can be prepared via copper-catalyzed oxidative coupling of benzyl (B1604629) cyanides with tert-butyl hydroperoxide at 80°C under solvent-free conditions.

Catalytic Systems for this compound Production and Functionalization

Catalytic systems play a pivotal role in the efficient and selective production and functionalization of this compound.

Zeolite-Based Catalysis in Alkylation and Isomerization Reactions Involving this compound

Zeolites, characterized by their porous structures and Brønsted acid sites, are widely employed as solid acid catalysts in Friedel-Crafts alkylation and isomerization reactions involving this compound.

In the Friedel-Crafts alkylation of benzene with tert-butyl chloride, zeolite catalysts, such as HBEA, ZSM-5, and zeolite beta, are preferred over traditional Lewis or strong mineral acids due to their environmental friendliness, ease of separation, and shape selectivity. This alkylation typically yields a mixture of products, including this compound (monoalkylated), 1,3-di-tert-butylbenzene, 1,4-di-tert-butylbenzene (dialkylated), and 1,3,5-tri-tert-butylbenzene (trialkylated). An ideal catalyst aims for high selectivity towards the monoalkylated product, especially since this compound is more reactive than benzene and can undergo further alkylation.

Table 3: Product Distribution in Benzene Alkylation with tert-Butyl Chloride over Zeolite HBEA

| Product | Type |

| This compound | Monoalkylated |

| 1,2-Di-tert-butylbenzene | Dialkylated |

| 1,3-Di-tert-butylbenzene | Dialkylated |

| 1,4-Di-tert-butylbenzene | Dialkylated |

| 1,3,5-Tri-tert-butylbenzene | Trialkylated |

The activity of these catalysts is attributed to the presence of Brønsted acid sites within the zeolite framework. For instance, Fe-BEA catalysts, synthesized from coal fly ash and acid mine drainage, have demonstrated excellent activity and selectivity in the Friedel-Crafts alkylation of benzene with tert-butyl chloride. Ion-exchanged Fe-BEA catalysts, in particular, showed high selectivity towards this compound.

However, zeolite-catalyzed reactions can experience deactivation due to the formation of hydrocarbon pools, which act as scaffolds for alkylated benzenes (e.g., 1,3-di-tert-butylbenzene) that can be retained as coke species within the zeolite pores. For example, 1,3-di-tert-butylbenzene has a kinetic diameter of approximately 8.4 Å, which is larger than the largest cavity diameter of ZSM-5 and zeolite beta (7.0 Å), leading to its retention and contribution to coke formation.

Zeolites also play a role in isomerization reactions. The isomerization of various butylbenzene (B1677000) isomers, including this compound, has been investigated over zeolite HBeta in the context of methanol-to-hydrocarbons catalysis. Furthermore, tert-butyltoluene can undergo dealkylation over a Y-zeolite catalyst. Zeolyst International, for example, offers specialized zeolite catalysts for trans-alkylation and paraffin (B1166041) isomerization, highlighting the ongoing advancements in this field.

Reaction Mechanisms and Kinetics of Tert Butylbenzene Transformations

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile wikipedia.org. Tert-butylbenzene undergoes EAS reactions such as alkylation, halogenation, and nitration, with its tert-butyl group influencing both the rate and regioselectivity of these transformations.

Detailed Reaction Mechanisms for Alkylation, Halogenation, and Nitration of this compound

The general mechanism for electrophilic aromatic substitution involves two key steps: the formation of an arenium ion intermediate and its subsequent deprotonation to restore aromaticity slideshare.netscribd.com.

In EAS reactions, the electrophile (E⁺) attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion, or sigma complex slideshare.netscribd.comvaia.comaskthenerd.com. This initial attack disrupts the aromaticity of the benzene (B151609) ring, making this step typically the rate-determining step of the reaction slideshare.netscribd.com. For instance, in Friedel-Crafts alkylation, a carbocation (e.g., tert-butyl carbocation) acts as the electrophile, attacking the benzene ring to form an arenium ion vaia.comjove.com.

The arenium ion intermediate is characterized by a positive charge delocalized over three carbon atoms within the ring, which is no longer aromatic slideshare.netaskthenerd.com. To regain aromaticity, a proton is rapidly removed from the carbon atom that accepted the electrophile, leading to the substituted aromatic product and regenerating the catalyst vaia.comaskthenerd.comjove.com.

The tert-butyl group is an electron-donating group (EDG) and an ortho/ para-director in electrophilic aromatic substitution reactions wikipedia.orgstackexchange.com. This electron-donating effect, primarily inductive (sigma donation from the sp³ hybridized carbon of the tert-butyl group to the sp² hybridized aromatic carbon), activates the benzene ring towards electrophilic attack, making it more reactive than benzene itself wikipedia.orgstackexchange.comlibretexts.orgmasterorganicchemistry.commsu.edu.

However, the bulky nature of the tert-butyl group exerts a significant steric hindrance effect wikipedia.orgwikipedia.orgvaia.comvarsitytutors.comacs.org. This steric bulk largely disfavors electrophilic attack at the ortho positions, leading to a predominant formation of the para-substituted product wikipedia.orgwikipedia.orglibretexts.orgmasterorganicchemistry.commsu.eduvaia.comvarsitytutors.comlibretexts.org.

For example, in the nitration of this compound, the para-nitro product is the major isomer, accounting for a significantly higher proportion compared to ortho and meta isomers. This is in contrast to less sterically hindered alkylbenzenes like toluene (B28343), where ortho substitution is more competitive.

The following table illustrates the product distribution for the nitration of toluene and this compound:

| Alkylbenzene | Ortho Isomer (%) libretexts.org | Meta Isomer (%) libretexts.org | Para Isomer (%) libretexts.org |

| Toluene | 58.5 | 4.5 | 37 |

| This compound | 16 | 8 | 75 |

This data clearly demonstrates the strong para-directing effect due to steric hindrance exerted by the tert-butyl group libretexts.org.

In certain electrophilic aromatic substitution reactions, particularly nitration, dealkylation phenomena can occur, where the tert-butyl group is removed from the aromatic ring acs.orgresearchgate.net. This process is often observed when the electrophile attacks the ipso position (the carbon atom directly bonded to the alkyl substituent) acs.orgresearchgate.net. Following ipso attack, an intramolecular migration of the alkyl substituent to the nitro group can occur, leading to O-alkylated or O-protonated ions and ultimately dealkylation acs.org.

Dealkylation has been specifically observed in the nitration of alkylbenzenes with bulky groups, such as p-di-tert-butylbenzene and 1,3,5-tri-tert-butylbenzene (B73737) researchgate.net. The tert-butyl group can also be removed from the aromatic ring by treatment with strong acids or Lewis acids like aluminum chloride (AlCl₃) in the presence of benzene as a solvent masterorganicchemistry.com. The mechanism likely involves protonation of the aromatic ring, followed by the departure of the tert-butyl cation, which then deprotonates to form isobutylene (B52900) (2-methylpropene) masterorganicchemistry.com.

Steric and Electronic Directing Effects of the Tert-butyl Group

Radical Reactions and Oxidation Pathways

While the benzene ring itself is generally inert to strong oxidizing agents, alkyl side chains can be susceptible to oxidation unizin.orglibretexts.orgpressbooks.publumenlearning.comlibretexts.org.

Mechanism of Side-Chain Oxidation and Inertness of this compound to Benzylic Oxidation

Oxidation of alkyl side chains on aromatic rings typically occurs at the benzylic position (the carbon atom directly attached to the benzene ring) unizin.orglibretexts.orgpressbooks.publumenlearning.comlibretexts.orgmasterorganicchemistry.com. This reaction proceeds via a radical mechanism, involving the formation of benzylic radicals, which are stabilized by resonance with the aromatic ring unizin.orglibretexts.orgpressbooks.publumenlearning.comlibretexts.orgmasterorganicchemistry.com. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used, converting the alkyl group into a carboxylic acid group unizin.orglibretexts.orgpressbooks.publumenlearning.comlibretexts.orgmasterorganicchemistry.comjove.com.

Crucially, the mechanism of side-chain oxidation requires the presence of at least one hydrogen atom at the benzylic position unizin.orglibretexts.orgpressbooks.publumenlearning.comlibretexts.orgmasterorganicchemistry.comjove.comtardigrade.inuci.eduquora.com. In the case of this compound, the benzylic carbon is a quaternary carbon, meaning it is bonded to three other carbon atoms (the three methyl groups of the tert-butyl group) and thus has no benzylic hydrogen atoms unizin.orglibretexts.orgpressbooks.publumenlearning.comlibretexts.orgmasterorganicchemistry.comjove.comtardigrade.inuci.eduquora.com. Consequently, this compound is remarkably inert to benzylic oxidation by strong oxidizing agents like KMnO₄ unizin.orglibretexts.orgpressbooks.publumenlearning.comlibretexts.orgmasterorganicchemistry.comjove.comtardigrade.inuci.eduquora.comgoogle.com. This structural feature prevents the initial C-H bond cleavage necessary for the radical mechanism to proceed.

Hydrogen Atom Transfer (HAT) Mechanism in Gas Phase and Lipid Media

Isomerization and Rearrangement Processes

Skeletal Isomerization in Methanol-to-Olefins (MTO) Hydrocarbon Pool Chemistry

In the context of Methanol-to-Olefins (MTO) processes, this compound and other butylbenzene (B1677000) isomers play a role in the hydrocarbon pool chemistry over zeolite catalysts, such as zeolite HBeta. Studies at 350 °C on zeolite HBeta have shown that the reactions of this compound primarily yield isobutene. When this compound is reacted in the presence of methanol-13C, skeletal isomerization between 2-butene (B3427860) and isobutene does not occur through a direct pathway. Instead, this isomerization is observed after chain growth to C7 or higher olefins, followed by cracking. This finding supports the hydrocarbon pool mechanism, where larger intermediates are formed and subsequently crack to produce olefins. The rate of butene elimination from the benzene rings is noted to increase with the degree of branching on the carbon alpha to the aromatic ring, as well as the extent of in situ ring methylation by co-fed methanol (B129727) nih.govfishersci.com.

Friedel-Crafts Isomerization of Di-tert-butylbenzenes

Friedel-Crafts reactions, a type of electrophilic aromatic substitution, are fundamental for carbon-carbon bond formation in aromatic systems. The synthesis of p-di-tert-butylbenzene, for instance, can be achieved through the Friedel-Crafts alkylation of this compound with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) nih.gov. This reaction highlights how steric hindrance can be leveraged to control the number and relative positions of alkylations, and the use of tertiary halides helps to limit carbocation rearrangement nih.gov.

Friedel-Crafts alkylations are known to be reversible, a characteristic that can be exploited in transalkylation reactions. An example of this reversibility and its application is the industrial synthesis of 4,4'-biphenol through the oxidative coupling and subsequent dealkylation of 2,6-di-tert-butylphenol (B90309) blkcommodities.com. Furthermore, aluminum chloride-catalyzed isomerization of di-tert-butylbenzenes has been a subject of specific research, indicating that these compounds can undergo skeletal rearrangements under Friedel-Crafts conditions acgih.org.

Kinetic Studies of this compound Reactions

Kinetic studies provide crucial information about the rate-determining steps and transition states of chemical reactions involving this compound.

The bromination of 1,3,5-tri-tert-butylbenzene has been extensively studied to understand its kinetics and mechanism. Both bromo-de-protonation and bromo-de-tert-butylation reactions of 1,3,5-tri-tert-butylbenzene exhibit high reaction orders with respect to bromine concentration. Experimental kinetic orders were observed to be approximately 5 for bromo-de-protonation and approximately 7 for bromo-de-tert-butylation nih.govnih.govnih.govnih.govnih.gov.

These unusually high reaction orders are attributed to the involvement of clustered polybromide anions (Br₂n-₁⁻) in the transition states nih.govnih.govnih.govnih.govnih.gov. The bromo-de-tert-butylation reaction, which involves the removal of a tert-butyl group and its replacement with bromine, demonstrates a higher reaction order. This is explained by its larger reaction center requiring more extended clusters of polybromide anions for stabilization in the transition state nih.govnih.govnih.govnih.govnih.gov.

The kinetic data for the bromination of 1,3,5-tri-tert-butylbenzene are summarized in the table below:

| Reaction Type | Experimental Kinetic Order in Bromine | Proposed Mechanism Feature |

| Bromo-de-protonation | ~5 nih.govnih.gov | Clustered polybromide anions (Br₂n-₁⁻) in transition state nih.govnih.gov |

| Bromo-de-tert-butylation | ~7 nih.govnih.gov | Clustered polybromide anions (Br₂n-₁⁻) in transition state, larger reaction center nih.govnih.gov |

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) are valuable tools for elucidating reaction mechanisms, particularly in identifying rate-limiting steps and transition state structures wikipedia.org. A significant primary deuterium kinetic isotope effect has been measured for the bromo-de-protonation of 1,3,5-tri-tert-butylbenzene nih.govnih.govnih.govnih.gov. This observation indicates that the removal of a proton is the rate-limiting step in this reaction nih.govnih.govnih.govnih.gov. Computational studies using Density Functional Theory (DFT) models have corroborated this finding, although they predict a larger KIE value than experimentally measured, suggesting further complexities in the reaction nih.govnih.govnih.govnih.gov.

In another study involving the solvolysis of perdeutero-2,4,6-tri-tert-butylbenzyl chloride, an inverse remote δ-deuterium isotope effect (kH/kD = 0.873-0.874) was observed nih.gov. This inverse effect is discussed in terms of the inductive effect of deuterium and potential steric effects influencing the transition state conformation nih.gov. Additionally, an α-deuterium isotope effect of kH/kmD = 1.166 per deuterium was found under the same solvolysis conditions, indicative of limiting solvolytic behavior nih.gov.

Kinetic isotope effects provide critical insights into the molecular rearrangements and bond-breaking/forming events during the transformation of this compound derivatives.

Computational Chemistry and Theoretical Studies of Tert Butylbenzene

Quantum Chemical Calculations of Tert-butylbenzenium Ions

Quantum chemical calculations have been extensively employed to investigate the tert-butylbenzenium ions, shedding light on their structural characteristics, energetic landscapes, and the nature of their bonding.

Structures and Energies of Isomers and Transition States

Computational studies have successfully determined the structures and energies of various isomers of tert-butylbenzenium ions, along with the transition states involved in their interconversions. These calculations provide a detailed mapping of the potential energy surface, illustrating how different protonated forms of tert-butylbenzene can transform into one another. The identification of these isomers and transition states is fundamental to understanding reaction mechanisms involving these carbocations. wikipedia.orgwikipedia.orgwikidata.org

Existence and Stability of π-Electron Complexes

A significant finding from quantum chemical calculations is the confirmation of a stable π-electron complex, often denoted as A1, formed between a tert-butyl cation and a benzene (B151609) molecule. wikipedia.orgwikipedia.orgwikidata.orgfishersci.se While other minimum points corresponding to π-complexes have been identified on the potential energy surface, the energy barriers for their transformation into the more stable A1 complex are remarkably low, suggesting that this interconversion can occur readily across various temperatures. wikipedia.orgwikipedia.org The stability of this π-complex has been found to be comparable to that of the σ-complex, and the tert-butyl cation exhibits mobility along the periphery of the benzene ring within this complex. fishersci.se The dissociation of the tert-butylbenzenium ion is influenced not only by its low dissociation energy but also by a favorable entropy. nih.gov Computational analysis of the π-complex's infrared (IR) spectrum indicates a very strong IR band in an otherwise clear region, which could potentially serve as an experimental signature for its presence. wikipedia.orgwikipedia.orgfishersci.se

Evaluation Methodologies (e.g., DFT-B3LYP, Gaussian-3, CBS-QB3)

The accuracy and reliability of these computational findings are underpinned by the sophisticated methodologies employed. Structures of tert-butylbenzenium ions and their related species are typically optimized using the Density Functional Theory (DFT) with the B3LYP functional. wikipedia.orgwikipedia.orgwikidata.org For more precise energetic evaluations, composite methodologies such as Gaussian-3 (G3B3) and complete basis set (CBS) methods, specifically CBS-QB3, are utilized. wikipedia.orgwikipedia.orgwikidata.org The CBS-QB3 method, for instance, employs the 6-311G(2d,d,p) basis set. These advanced quantum chemical approaches enable the prediction of thermodynamic functions and provide insights into substituent effects on properties like enthalpy of formation. alfa-chemistry.comsci-toys.com

Thermochemical Property Derivations from Computational and Experimental Data

The derivation of thermochemical properties for this compound often involves a synergistic approach, combining precise experimental measurements with robust computational calculations.

Ideal Gas State Properties and Contribution of Tert-butyl Group to Entropy

Comprehensive studies have focused on determining the thermodynamic properties of this compound in the ideal gas state. This involves combining new experimental vapor pressure measurements and high-temperature heat capacities for the liquid phase with published results. fishersci.atamericanelements.comfishersci.ca Adiabatic calorimetry has been used to determine heat capacities, enthalpies of phase transitions, and derived thermodynamic properties for this compound over a broad temperature range (e.g., 5 K to 442 K). fishersci.atamericanelements.comfishersci.cacenmed.com

A significant aspect of these investigations is the quantitative determination of the contribution of the tert-butyl group to the entropy of the ideal gas. This contribution has been precisely determined for the first time based on calorimetric results over the temperature range of 298.15 K to 600 K. fishersci.atamericanelements.comfishersci.cacenmed.com These experimental findings show good agreement with entropies for the ideal gas derived from quantum chemical calculations, validating the computational models. fishersci.atfishersci.cacenmed.com

Molecular Geometry Optimization and Vibration Frequency Analysis

Molecular geometry optimization and vibration frequency calculations are fundamental steps in computational thermochemistry. For this compound, these analyses have been performed using methods such as B3LYP/6-31G* level of theory. fishersci.at These calculations are crucial for understanding the molecule's stable conformations and its vibrational modes, which are directly linked to its thermodynamic properties. The calculated vibration frequencies can be scaled using wave number-dependent factors based on comparisons with available experimental spectra for condensed and gas phases. fishersci.at Modern computational tools, including Gaussian software, enable the calculation of theoretical vibrational frequencies and optimized geometric parameters using density functional theory methods like B3LYP and M06-2X, often with extensive basis sets such as 6-311++G(d,p). fishersci.ca These computational results for optimized geometries and vibrational frequencies typically show good agreement with experimental data. fishersci.ca

Modeling of Reaction Kinetics and Mechanisms

Computational methods provide powerful tools for dissecting the kinetics and mechanisms of reactions involving this compound, offering detailed insights into transition states and reaction pathways.

Computational Analysis of Polybromide Transition States in Bromination

The bromination of alkylbenzenes, including derivatives with tert-butyl groups, has been extensively investigated using computational methods to understand the unusually high reaction orders observed experimentally. Studies on the bromination of 1,3,5-tri-tert-butylbenzene (B73737), a related compound, have revealed that reactions exhibit high orders in bromine, with experimental kinetic orders around 5 and 7 for bromo-de-protonation and bromo-de-tert-butylation, respectively. researchgate.netrsc.org

Quantum chemical Density Functional Theory (DFT) calculations indicate that these elevated reaction orders are attributed to the involvement of clustered polybromide anions, specifically Br₂n-₁⁻, in the transition states. researchgate.netrsc.orgresearchgate.net The bromo-de-tert-butylation reaction, due to its larger reaction center, necessitates the participation of larger, extended polybromide clusters. researchgate.netrsc.org Furthermore, computational models have confirmed a significant primary deuterium (B1214612) kinetic isotope effect (KIE) for bromo-de-protonation, suggesting that proton removal is the rate-limiting step in this process. researchgate.netrsc.org

Density Functional Theory (DFT) for Radical Scavenging Activities

Density Functional Theory (DFT) has been widely applied to investigate the radical scavenging activities of various compounds, including those structurally related to this compound. For instance, the antioxidant properties of 5-tert-butylbenzene-1,2,3-triol and 3,5-di-tert-butylbenzene-1,2-diol have been explored using DFT at the M05-2X/6-31+G(d,p) level of theory. researchgate.net These studies assessed their capacity to scavenge the hydroperoxyl radical (HOO•) in both gas phase and toluene (B28343) solvent, mimicking a lipid medium. researchgate.net

The computational analysis considered different mechanisms of radical scavenging, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and radical adduct formation (RAF). researchgate.net Calculations provided evidence that the Hydrogen Atom Transfer (HAT) mechanism is the most thermodynamically favored pathway for these compounds in both the gas phase and lipid environments. researchgate.net Such DFT studies are crucial for predicting and understanding the antioxidant potential of molecules by calculating parameters like bond dissociation enthalpies (BDEs), which correlate with radical scavenging effectiveness. acs.orgmdpi.comni.ac.rs

Spectroscopic Property Predictions and Interpretations

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of this compound and its complexes, aiding in structural characterization and understanding molecular interactions.

Prediction of IR Bands for π-Complexes

Computational studies have been employed to predict the infrared (IR) spectroscopic signatures of π-complexes involving this compound. A computational study focused on tert-butylbenzenium ions confirmed the existence of a stable π-electron complex formed between a tert-butyl cation and a benzene molecule. nih.gov This study, which evaluated structures at the DFT-B3LYP level of theory, specifically highlighted that it should be possible to detect the presence of this π-complex using IR spectroscopy. nih.gov The computations indicated that this π-complex is characterized by a very strong IR band located in a spectral region that is otherwise largely empty, making it a distinctive marker for its presence. nih.gov This predictive capability is vital for the experimental identification and characterization of such transient or weakly bound species.

NMR Spectral Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in chemistry, and computational methods significantly enhance its utility, particularly for complex molecules or challenging assignments. Computational NMR, often employing DFT-based methods, can predict chemical shifts and coupling constants, which are then compared with experimental data to confirm or propose molecular structures. researchgate.netfrontiersin.orgcsic.es

For this compound, computational analysis can aid in the precise assignment of ¹H and ¹³C NMR signals. While specific detailed computational NMR data for this compound itself were not found in the immediate search results, the general principles apply. Computational protocols for calculating ¹³C NMR chemical shifts, for example, involve methods like GIAO-CCSD(T) or DFT (B3LYP), which have been shown to yield reliable gas-phase chemical shifts. researchgate.net The comparison between computed and experimental NMR data is a common practice for validating proposed structures and understanding the electronic environment around different nuclei. frontiersin.orgcsic.es The ¹³C NMR spectrum of this compound is available, providing experimental data against which computational predictions can be benchmarked. spectrabase.com

The integration of computational chemistry with NMR spectroscopy has become a powerful approach for accurate structural elucidation, especially with advancements in machine learning algorithms that can predict NMR spectra from molecular structures, and vice-versa, significantly reducing the time and effort required for analysis. frontiersin.orgcsic.eschemrxiv.org

Advanced Applications and Materials Science Involving Tert Butylbenzene

Role in Polymer and Material Synthesis

Tert-butylbenzene and its derivatives are instrumental in the synthesis of advanced polymeric materials, where they contribute to enhanced physical properties and controlled polymerization processes.

This compound, often incorporated through diamine monomers containing tert-butyl groups, is utilized in the synthesis of aromatic polyimide membranes designed for gas separation applications. The bulky tert-butyl moieties are strategically introduced to increase the fractional free volume (FFV) within the polymer matrix, which is a critical factor for improving gas permeability and selectivity. csic.esresearchgate.net

Research has focused on synthesizing aromatic copolyimides by reacting dianhydrides, such as 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA), with mixtures of diamines like 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) and 3,5-diamino benzoic acid (DABA). These resulting polyimides exhibit high molecular weights and robust mechanical properties. The presence of carboxylic groups in these copolymers facilitates chemical crosslinking with agents like 1,4-butanediol, leading to enhanced plasticization resistance. For instance, these crosslinked films have demonstrated carbon dioxide (CO2) permeability values around 100 barrer, coupled with improved selectivity compared to homopolymers. mdpi.compreprints.org

Furthermore, polyimides derived from 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene (TBAPB) and various commercial dianhydrides, including pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 6FDA, have shown excellent thermal stability, with decomposition temperatures exceeding 490 °C and glass transition temperatures (Tg) greater than 270 °C. csic.es The rigid, rod-like structure of PMDA, when combined with bulky diamines like TBAPB and 6FpDA (2,2-bis(4-aminophenyl)hexafluoropropane), yields polyimides with high FFV, comparable to that of 6FDA–6FpDA. csic.es

The table below summarizes key properties of polyimide membranes incorporating this compound derivatives for gas separation:

| Polymer System | Key Diamine Component | Key Dianhydride Component | CO2 Permeability (Barrer) | Glass Transition Temperature (Tg) | Thermal Stability (Decomposition Temp.) | Plasticization Resistance |

| Aromatic Copolyimides | CF3TBAPB, DABA | 6FDA | ~100 | >260 °C (non-crosslinked) | Lower than non-crosslinked for crosslinked | Excellent (for crosslinked with high carboxylic groups) mdpi.compreprints.org |

| Aromatic Polyimides | TBAPB | PMDA, BPDA, 6FDA | Good (comparable to other gas separation polyimides) | >270 °C | >490 °C | Not specified csic.es |

This compound functionalization has emerged as a significant strategy to overcome the challenge of uncontrolled precipitation in the ring-opening polymerization (ROP) of β-sheet forming polypeptides. This innovative approach enables the steric control of propagating polymer chains, leading to homogeneous polymerization with precise control over chain growth. researchgate.netacs.orgnih.govacs.org

Researchers have designed novel bulky N-carboxyanhydride (NCA) monomers incorporating this compound pendants through multi-step organic synthesis. These monomers, when polymerized using N-heterocyclic carbene as a catalyst, yield high-molecular-weight and narrowly polydisperse soluble polypeptides. This ROP process has been successfully applied to synthesize poly(L-serine) and poly(L-cysteine). The resulting this compound-functionalized polypeptides exhibit excellent solubility in common organic solvents like tetrahydrofuran (B95107) and chloroform, achieving molecular weights (Mn) of up to 32 kDa with a narrow dispersity (Đ) of ≤ 1.3. researchgate.netacs.orgnih.goviiserpune.ac.in

In the broader context of controlled polymerization, this compound also serves as a solvent in certain polymerization reactions. For instance, it has been utilized as a solvent in the polymerization of styrene (B11656) mediated by alkoxyamines. rsc.org Furthermore, in depolymerization processes, this compound can be formed. For example, during the depolymerization of poly(isobutylene), isobutylene (B52900) liberated from the chain ends can undergo protonation and a Friedel-Crafts reaction with benzene (B151609) (used as a solvent), leading to the formation of this compound. nih.govacs.org

Synthesis of Aromatic Polyimide Membranes for Gas Separation

Use in Analytical Chemistry and Spectroscopy

The unique properties of this compound also render it valuable in various analytical chemistry and spectroscopic techniques, particularly in enhancing detection sensitivity and enabling advanced imaging.

This compound has been employed as a substrate in nanogap-enhanced Raman scattering (NERS) studies, a technique crucial for highly sensitive detection in analytical chemistry. sigmaaldrich.comresearchgate.netnih.govacs.orgresearchgate.net In NERS, the localized surface plasmon resonance of plasmonic nanoparticles couples with a substrate, inducing a highly augmented electric field concentrated at the nanoparticle-substrate (NP-S) gap. These "hot spots" significantly enhance Raman signals. researchgate.netacs.org

Specifically, this compound, which is relevant as an extreme ultraviolet (EUV) lithography contaminant, has been used as an analyte. Its surface-enhanced Raman scattering (SERS) spectra have been successfully measured on silver nanoparticle (AgNP)-immobilized aluminum (Al) and silicon (Si) substrates. nih.govacs.orgresearchgate.net The ability of this compound to serve as a probe in such studies underscores the utility of NERS platforms for ultrasensitive detection, even at the single-molecule level, making it a powerful tool for identifying residual contaminants on diverse substrates. nih.govacs.orgresearchgate.net

[13C,D14]this compound has been rationally designed as a scaffold structure for developing long-lived hyperpolarized (13)C probes, marking a significant advancement in Magnetic Resonance Imaging (MRI) techniques. sigmaaldrich.comorcid.orgniu.ac.jporcid.orgnih.govresearchgate.net Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) by polarizing the nuclear spin population. nih.govresearchgate.net

A major challenge in hyperpolarization is the short lifetime of the polarized nuclear spin state. The design of [13C,D14]this compound addresses this by minimizing spin-lattice relaxation (T1) pathways. Its water-soluble derivative has demonstrated a remarkably long (13)C T1 value and sustained retention of the hyperpolarized spin state. For instance, [13C]this compound (1) exhibited a (13)C T1 value of 76 ± 1 seconds in CD3OD at 9.4 T and 25 °C, which is notably longer than that of [13C]benzoic acid (33.9 ± 0.3 s) under similar conditions, suggesting the advantage of using sp3 carbon as a long-lived hyperpolarization unit. nih.gov Furthermore, a water-soluble derivative showed a T1 of 147 ± 1 seconds in 90% H2O at 9.4 T and 37 °C, surpassing [D9]tert-butanol (77 ± 1 s in H2O). nih.gov

In DNP-NMR studies conducted in water, the liquid state (13)C NMR signal of the probe was enhanced by approximately 29,000-fold (with a polarization of 23.5% at 298 K and 9.4 T) compared to the thermally polarized signal, enabling detection of the (13)C NMR signal with a single scan. nih.gov This capability opens new avenues for highly sensitive and real-time monitoring of metabolic fluxes and chemical status in vivo. nih.govresearchgate.net

Raman spectroscopy has proven to be a valuable tool for investigating the sorption phenomena of this compound onto various substrates, particularly organo-clays. Studies have explored the sorption of aromatic compounds, including benzene, ethylbenzene, this compound, and quadricyclane, onto CTAB-modified montmorillonite. acs.orgacs.org

The methodology involves measuring Raman bands specific to the sorbate (B1223678) relative to those of the organo-clay. For this compound, the strong ring mode observed around 1000 cm-1 is typically utilized as a reference for these measurements. acs.org These studies have allowed for the determination of free-energy relationships governing the sorption processes. Deviations from ideal behavior have been observed, leading to the development of new models that incorporate factors such as the molecular surface area of the surfactant and the molecular volume of the sorbate. acs.orgacs.org Comparative analyses of Raman spectra between liquid this compound and this compound adsorbed at gold surfaces have also revealed subtle downshifts in the ring modes, providing insights into the adsorbate-surface interactions. dtic.mil

Environmental Behavior and Degradation Studies of Tert Butylbenzene

Sorption and Transport in Environmental Media

The interaction of tert-butylbenzene with environmental matrices, particularly solid particles like sand, significantly influences its mobility and bioavailability.

Sorption Kinetics on Sand Particles

Research indicates that the sorption kinetics of this compound on sand particles are effectively described by the pseudo-second order kinetic model. Experimental data for this compound sorption on sand showed satisfying correlation coefficient values (over 0.99) with this model, and the calculated equilibrium sorption capacities (qₑ) corresponded well with experimental data mdpi.comresearchgate.netresearchgate.netnih.gov. In contrast, the pseudo-first order model yielded lower R² values (0.972 for this compound) and its calculated qₑ values did not align with experimental observations, suggesting that the adsorption is not a first-order reaction mdpi.comresearchgate.net. Furthermore, the equilibrium sorption data for this compound on sand were better fitted by the Freundlich isotherm model mdpi.comresearchgate.netnih.gov.

The kinetic parameters for this compound sorption on sand particles are summarized in the table below:

| Kinetic Model | R² Value (this compound) | qₑ (calculated vs. experimental) |

| Pseudo-first order | 0.972 mdpi.comresearchgate.net | Did not correspond mdpi.comresearchgate.net |

| Pseudo-second order | >0.99 mdpi.comresearchgate.net | Corresponded well mdpi.comresearchgate.net |

Comparison with Other Alkylbenzenes in Sorption

When compared to butylbenzene (B1677000), this compound exhibits similar sorption behavior on sand particles. Both hydrocarbons' adsorption kinetics on sand are better explained by the pseudo-second order kinetic model, with correlation coefficients exceeding 0.99 mdpi.comresearchgate.net. Additionally, the Freundlich isotherm model was found to be the most appropriate for characterizing the adsorption of both butylbenzene and this compound on sand mdpi.comresearchgate.netnih.gov. This suggests a consistent adsorption mechanism for these butylbenzene isomers on sandy matrices.

Biodegradation Pathways and Microbial Interactions

The biodegradation of this compound involves specific microbial activities and can be influenced by various environmental factors, including the presence of natural surfactants.

Microbial Degradation in Water and Soil Systems

Studies have investigated the biological degradation of this compound using bacterial strains such as Raoultella planticola M01 and Acinetobacter calcoaceticus M1B mdpi.comresearchgate.net. In control samples without sand or plant extracts, A. calcoaceticus M1B demonstrated 53% biodegradation of this compound after 7 days mdpi.com. However, this compound, being a hydrocarbon with a branched side chain, was generally not degraded as efficiently as butylbenzene in these control samples mdpi.com. The addition of a solid matrix (sand) alone could significantly increase this compound biodegradation, reaching up to 89% after 14 days of cultivation in certain setups mdpi.com.

Influence of Natural Surfactants on Biodegradation Rates

The presence of natural surfactants, specifically saponins (B1172615) from plant extracts like Saponaria officinalis and Sapindus mukorossi, has been shown to significantly influence the biodegradation rates of this compound mdpi.comresearchgate.netnih.govdntb.gov.uaresearchgate.netdntb.gov.ua. In systems combining hydrocarbon sorption and biological degradation with saponins, the removal of alkane-substituted hydrocarbons, including this compound, was accelerated from 40% to 90% after 14 days mdpi.comresearchgate.netnih.gov. The Saponaria officinalis extract was identified as the most effective surfactant in this regard mdpi.comresearchgate.netnih.gov.

The addition of these plant extracts can alter microbial cell surface properties, such as hydrophobicity, electrokinetic potential, and membrane permeability, which in turn can affect the bioavailability and degradation affinity of the hydrocarbons mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. For instance, while some plant extracts increased hydrophobicity for butylbenzene, the addition of each plant extract resulted in a slight decrease in the hydrophobicity of cells grown on this compound mdpi.com. These findings highlight that hydrocarbons sorption onto solid particles and the influence of plant saponins are important factors in bioremediation processes mdpi.comresearchgate.netnih.gov.

Degradation Products and Environmental Impact

Formation of Degradation Products in Irradiated Polypropylene (B1209903) Films

The degradation of this compound and related compounds, particularly in polymeric materials like polypropylene (PP) films, has been a subject of research, especially concerning the effects of irradiation. Studies indicate that irradiation can lead to the formation of specific degradation products, often stemming from the breakdown of additives within the polymer matrix.

One prominent degradation product identified in irradiated polypropylene films, particularly those containing antioxidants such as Irgafos 168, is 1,3-di-tert-butylbenzene (B94130). wikidata.orgwikipedia.orgatamanchemicals.com This compound has been referred to as a principal degradation product, with its concentrations sharply increasing following irradiation treatment. For instance, in PP films exposed to radiation doses of 40 or 100 kGy, 1,3-di-tert-butylbenzene was detected. Similarly, studies on commercial PP products subjected to gamma irradiation at dose levels of 10, 30, and 50 kGy also identified 1,3-di-tert-butylbenzene as a degradation product of antioxidants. wikidata.orgwikipedia.org

Other phenolic degradation products, such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309), have also been observed. wikidata.orgfishersci.beontosight.ai For example, in irradiated film samples containing 1.5% Irgafos 168, 2,6-di-tert-butylphenol was formed. Tris(2,4-di-tert-butylphenyl)phosphate has also been identified as a degradation product, particularly from the degradation of Irgafos 168 under UV irradiation and extrusion/storage conditions. fishersci.be The formation of these compounds highlights the chemical changes occurring in packaging materials when exposed to radiation, potentially leading to migration into packaged contents. ontosight.ai

The following table summarizes some key degradation products identified in irradiated polypropylene films:

| Degradation Product | Parent Compound/Context | Detection in Irradiated PP Films |

| 1,3-di-tert-butylbenzene | Irgafos 168 (Antioxidant) | Yes wikidata.orgwikipedia.orgatamanchemicals.com |

| 2,4-di-tert-butylphenol | Irgafos 168 (Antioxidant) | Yes wikidata.orgfishersci.beontosight.ai |

| 2,6-di-tert-butylphenol | Irgafos 168 (Antioxidant) | Yes |

| 2,6-di-tert-butyl-1,4-benzoquinone | Antioxidants | Yes wikidata.orgwikipedia.org |

| Tris(2,4-di-tert-butylphenyl)phosphate | Irgafos 168 (Antioxidant) | Yes fishersci.be |

| Phenol | Degradation of additives | Yes |

Detection of this compound in Environmental Samples

This compound is recognized as an environmental contaminant and has been detected in various environmental matrices. It is included in the U.S. Environmental Protection Agency (U.S. EPA) Method 524.2 analyte list, which is used for monitoring volatile organic compounds in groundwater, surface water, and drinking water. fishersci.cawikipedia.org In California, this compound is considered an unregulated chemical that requires monitoring in water supplies. fishersci.ca

Its presence has been specifically identified in landfill gas. fishersci.ca While its prevalence in California water supplies has been reported as rare, with only one detection out of 9635 tests conducted between 1984 and 1998, other regions show higher detection rates. fishersci.ca For instance, data from Wisconsin indicated 66 occurrences of this compound out of 2168 well tests between January and December 1997, with a maximum detected concentration of 9 µg/L. fishersci.ca

The environmental fate of this compound also includes its potential for volatilization. It is known to rapidly volatilize into the atmosphere. wikipedia.orgthegoodscentscompany.com Its solubility in water is relatively low, at approximately 0.03 g/100 mL at 20°C. fishersci.ca The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals contributes to its atmospheric degradation, with an estimated atmospheric half-life of about 3 days under typical atmospheric hydroxyl radical concentrations. wikipedia.org

The following table presents data on the detection of this compound in environmental water samples from different U.S. states:

| State | Number of Tests | Number of Detections | High Measurement (µg/L) | Period Covered | Source |

| California | 9635 | 1 | Not specified | 1984-1998 | fishersci.ca |

| Wisconsin | 2168 | 66 | 9 | Jan-Dec 1997 | fishersci.ca |

Q & A

Basic Research Question

- Solubility : Measure in water (0.03 g/L at 20°C) via gravimetry. For organic solvents (e.g., ethanol), use UV-Vis spectroscopy to track saturation points .

- Partition Coefficients (log P) : Determine via shake-flask method with octanol/water phases .

Advanced Application : Study solvent effects on reaction kinetics (e.g., SN1 vs. SN2 mechanisms) using this compound as a non-polar solvent analog .

How can researchers mitigate safety risks when handling this compound in high-temperature reactions?

Basic Research Question

- Flammability : Use inert atmospheres (N₂/Ar) for reactions above its flash point (44°C) .

- Toxicity : Implement fume hoods and PPE (gloves, goggles) to limit inhalation (TLV: 50 ppm) .

Advanced Protocol : Integrate real-time gas sensors (e.g., PID detectors) to monitor vapor concentrations during catalytic dehydrogenation .

What methodologies validate this compound’s role as a chromatographic standard?

Basic Research Question

- Retention Time Calibration : Inject this compound into GC-FID systems alongside n-alkanes to calculate Kovats indices .

- Column Efficiency : Compare theoretical plates (N) using the van Deemter equation for optimal flow rates .

Advanced Application : Use as an internal standard in LC-MS for quantifying low-abundance aromatic metabolites .

How do steric effects in this compound influence its application in polymer science?

Advanced Research Question

- Monomer Design : Incorporate this compound moieties into polyaromatic backbones to enhance thermal stability (TGA data >300°C) .

- Steric Stabilization : Study tert-butyl groups’ role in preventing π-π stacking in conjugated polymers via XRD and AFM .

Contradiction Resolution : Balance steric bulk vs. electronic conductivity using impedance spectroscopy .

What strategies address reproducibility challenges in this compound-based synthetic protocols?

Advanced Research Question

- Batch Variability : Pre-dry reagents (AlCl₃) to <10 ppm H₂O for consistent Friedel-Crafts yields .

- Byproduct Analysis : Use HS-GC-MS to trace dimerization byproducts (e.g., di-tert-butylbenzenes) .

Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.